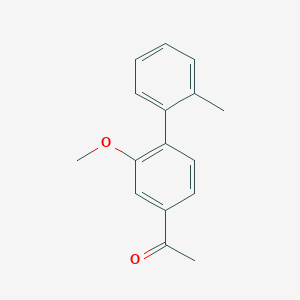
1-(3-Methoxy-4-(2-methylphenyl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxy-4-(2-methylphenyl)phenyl)ethanone is an organic compound with a complex aromatic structure It is characterized by the presence of methoxy and methylphenyl groups attached to a phenyl ring, which is further connected to an ethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-4-(2-methylphenyl)phenyl)ethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality .
化学反应分析
Types of Reactions
1-(3-Methoxy-4-(2-methylphenyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanone group to a carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., chlorine or bromine) and catalysts like iron(III) chloride (FeCl₃) for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated aromatic compounds.
科学研究应用
1-(3-Methoxy-4-(2-methylphenyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Methoxy-4-(2-methylphenyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways .
相似化合物的比较
Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a hydroxy group instead of a methyl group.
1-(4-Methoxy-3-(pyrimidin-2-ylsulfanylmethyl)-phenyl)ethanone: Contains a pyrimidinyl group, adding different chemical properties
Uniqueness
The presence of both methoxy and methyl groups provides a distinct electronic environment, affecting its chemical behavior and interactions .
属性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
1-[3-methoxy-4-(2-methylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C16H16O2/c1-11-6-4-5-7-14(11)15-9-8-13(12(2)17)10-16(15)18-3/h4-10H,1-3H3 |
InChI 键 |
NRGUGBYIMNJVOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















